L-Lysine-4,4,5,5-d4 hydrochloride

概述

描述

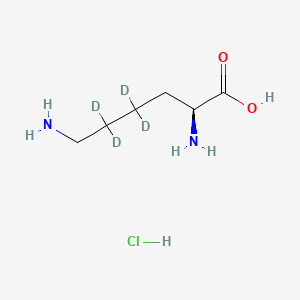

L-Lysine-4,4,5,5-d4 hydrochloride (CAS 284664-96-6) is a deuterated isotopologue of the essential amino acid L-lysine hydrochloride, where four hydrogen atoms at the 4th and 5th carbon positions of the side chain are replaced with deuterium (²H or D) . Its molecular formula is C₆²H₄H₁₀N₂O₂·HCl, with a molecular weight of 186.67 g/mol . This compound is primarily utilized in stable isotope labeling by amino acids in cell culture (SILAC) to enable quantitative mass spectrometry (MS)-based proteomics and phosphoproteomics. By introducing a +4 Da mass shift relative to unmodified lysine, it allows precise tracking of protein turnover, post-translational modifications, and metabolic pathways in biological systems .

Key applications include:

- SILAC-based proteomic studies: Used as a "medium" label in triple-SILAC workflows, paired with "light" (unlabeled) and "heavy" (¹³C/¹⁵N-labeled) lysine isotopologues .

- Glycation research: Acts as an internal standard for quantifying advanced glycation end-products (AGEs) like N-ε-carboxymethyllysine (CML) in metabolic studies .

- Toxicology: Employed to assess the stability of aflatoxin-lysine adducts in biomarker research .

准备方法

Chemical Synthesis via Catalytic Deuterium Exchange

Direct Hydrogen-Deuterium Exchange Reactions

The most widely adopted method involves catalytic exchange of hydrogen atoms with deuterium at specific carbon positions. This process employs palladium or platinum catalysts in deuterium oxide (D₂O) under controlled temperatures (80–120°C) and pressures (1–3 bar). For L-lysine-4,4,5,5-d4 hydrochloride, selective deuteration at the 4,4,5,5 positions is achieved by masking reactive functional groups (e.g., α-amino and carboxyl groups) with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups .

Key Reaction Parameters:

Post-deuteration, the protecting groups are removed via hydrochloric acid hydrolysis, yielding the deuterated lysine hydrochloride salt. Final purification involves recrystallization from ethanol-water mixtures, achieving isotopic purity of 98 atom% D .

Biosynthetic Production Using Deuterated Algae

Cultivation of Deuterated Chlorella vulgaris

A patented method utilizes the green alga Chlorella vulgaris grown in fully deuterated media (99.8% D₂O) to biosynthesize deuterated amino acids . The algae assimilate deuterium into their proteins, which are subsequently extracted and hydrolyzed to release deuterated L-lysine.

Process Overview:

-

Algal Growth :

-

Protein Extraction :

-

Acid Hydrolysis :

-

Purification :

Yield and Challenges:

-

Yield : 72 g of deuterated lysine mixture per 250 g algae (28.8% yield) .

-

Limitations :

-

High cost of deuterated growth media.

-

Non-specific deuteration requires additional steps to isolate position-specific isotopologues.

-

Industrial-Scale Preparation via Reductive Amination

Starting Material: α-Keto-ε-deuterio Caproic Acid

Industrial synthesis often begins with α-keto-ε-deuterio caproic acid, which undergoes reductive amination in the presence of deuterated ammonia (ND₃) and sodium cyanoborodeuteride (NaBD₃CN) .

Reaction Scheme:

3 \xrightarrow{\text{NaBD}3\text{CN}} \text{L-Lysine-4,4,5,5-d4} \xrightarrow{\text{HCl}} \text{this compound}

Optimization Data:

Post-reaction, the product is acidified with HCl gas and crystallized, yielding pharmaceutical-grade material with <2% non-deuterated impurities .

Comparative Analysis of Preparation Methods

| Method | Isotopic Purity (atom% D) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Catalytic Exchange | 98% | Moderate | High | Low (solvent recovery) |

| Biosynthetic | 95% | Low | Very High | High (D₂O waste) |

| Reductive Amination | 99% | High | Moderate | Moderate |

Catalytic exchange balances cost and purity for research applications, while reductive amination dominates industrial production due to scalability .

Quality Control and Characterization

Nuclear Magnetic Resonance (NMR)

Deuteration at positions 4,4,5,5 is confirmed via ²H NMR:

Mass Spectrometry

High-resolution MS (HRMS) validates molecular weight:

化学反应分析

Types of Reactions

L-Lysine-4,4,5,5-d4 hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino and carboxyl groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lysine derivatives with altered functional groups, while reduction can produce deuterated lysine analogs .

科学研究应用

Proteomics and Mass Spectrometry

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

One of the primary applications of L-Lysine-4,4,5,5-d4 hydrochloride is in SILAC, a method used for quantitative proteomics. This technique relies on stable isotope labeling to track protein expression levels in different biological samples. The deuterated lysine allows researchers to differentiate between proteins synthesized in cells grown in media containing normal versus heavy isotopes.

- Usage : In SILAC experiments, this compound is incorporated into proteins during cell culture. This enables precise quantification of protein abundance and dynamics under various conditions.

- Impact : Studies employing SILAC have provided insights into cellular responses to drugs, stress conditions, and disease states by analyzing differential protein expression patterns.

Metabolomics

Quantitative Metabolomics Research

This compound serves as a labeled standard in quantitative metabolomics studies. Its incorporation helps in the accurate measurement of metabolic pathways involving lysine and related compounds.

- Application : Researchers utilize this compound to track metabolic fluxes and quantify metabolites in biological samples using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.

- Benefits : The isotopic labeling enhances the sensitivity and specificity of metabolite detection, allowing for detailed analysis of metabolic alterations in disease models.

Clinical Research Applications

Adjunctive Treatment Studies

Recent clinical studies have explored the potential therapeutic effects of L-Lysine supplementation in various health conditions.

- Schizophrenia Treatment : A study investigated L-Lysine's role as an adjunctive treatment for schizophrenia. Results indicated that a four-week regimen of L-Lysine significantly increased blood levels of the amino acid and was associated with reduced positive symptoms measured by the Positive And Negative Syndrome Scale (PANSS) .

| Outcome Measure | Baseline | Post L-Lysine | Post Placebo | F Value | P-value |

|---|---|---|---|---|---|

| L-Lysine Blood Concentration (μmol/l) | 196 ± 14 | 401 ± 74 | 195 ± 13 | 7.84 | 0.024 |

| PANSS Positive Symptoms Score | 14.6 ± 0.7 | 11.9 ± 0.6 | 11.6 ± 0.8 | 13.11 | <0.001 |

Nutritional Applications

Animal Nutrition

L-Lysine is essential for animal growth and health; hence its deuterated form is also being assessed for nutritional applications in livestock feed.

- Safety and Efficacy : Studies have shown that L-Lysine hydrochloride is safe for all animal species when used as a nutritional additive . It plays a crucial role in protein synthesis and overall growth performance.

- Regulatory Assessment : The European Food Safety Authority has reviewed the safety of L-Lysine hydrochloride for animal feed, concluding that it does not pose safety concerns when administered at appropriate levels .

作用机制

The mechanism of action of L-Lysine-4,4,5,5-d4 hydrochloride involves its incorporation into proteins and peptides during biosynthesis. The deuterium atoms provide a distinct mass shift, allowing for precise tracking and quantification in mass spectrometry. This compound targets specific molecular pathways and enzymes involved in protein synthesis and metabolism, making it a valuable tool for studying cellular processes .

相似化合物的比较

Isotopic Variants of Lysine

Table 1: Key Isotopologues of Lysine Hydrochloride

Key Differences :

- Mass Shift Specificity : Deuterated lysine (+4 Da) generates a distinct mass signature compared to ¹³C/¹⁵N-labeled variants (+6 to +8 Da), enabling multiplexed experimental designs in SILAC .

- Metabolic Incorporation : The L-enantiomer (natural form) is metabolically active and incorporated into proteins during cell culture, whereas the racemic DL form is primarily used as an analytical reference standard .

- Chromatographic Behavior: Deuterated compounds may exhibit slightly shorter retention times in reversed-phase chromatography compared to non-deuterated analogs due to isotopic effects, which must be accounted for in LC-MS workflows .

Functional Analogues in SILAC Workflows

Table 2: SILAC Labeling Schemes Using Lysine Derivatives

Advantages of L-Lysine-d4 :

- Cost-Effectiveness : Lower price compared to ¹³C/¹⁵N-labeled lysine (e.g., $1095/g for DL-Lysine-d4 vs. higher costs for ¹³C/¹⁵N variants) .

- Compatibility : Pairs with ¹³C₆-arginine for medium-labeling, avoiding isotopic interference in MS detection .

Limitations :

Contrast with Non-Lysine Deuterated Amino Acids

Table 3: Deuterated Amino Acids in Proteomics

| Compound | Deuterium Positions | Mass Shift (Da) | Applications |

|---|---|---|---|

| L-Lysine-4,4,5,5-d4 HCl | C4, C5 | +4 | SILAC, glycation adduct quantification |

| L-Leucine-d3 | Side chain | +3 | Protein turnover studies |

| L-Valine-d8 | Multiple positions | +8 | High-resolution metabolic tracing |

Unique Role of L-Lysine-d4 : Unlike leucine or valine derivatives, lysine deuteration is critical for studying post-translational modifications (e.g., methylation, acetylation) due to its prevalence in histone tails and protein interaction domains .

生物活性

L-Lysine-4,4,5,5-d4 hydrochloride is a deuterated form of the essential amino acid L-lysine. This compound has garnered attention in biological research due to its unique isotopic labeling properties, which allow for detailed tracking of metabolic pathways and protein synthesis in various biological systems. This article explores its biological activity, applications in research, safety profiles, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 284664-96-6 |

| Molecular Formula | C₆H₁₁D₄ClN₂O₂ |

| Molecular Weight | 186.67 g/mol |

| Isotopic Purity | 98 atom % D |

This compound features four deuterium atoms replacing hydrogen atoms at specific positions on the lysine molecule, enhancing its utility as a tracer in metabolic studies and protein analysis .

Metabolic Tracing

The primary application of this compound is as a tracer in metabolic studies. Deuterated compounds like this one allow researchers to track the fate of lysine in biological systems without significantly altering its chemical behavior. The incorporation of deuterium enables precise measurements using isotope-ratio mass spectrometry (IRMS), facilitating investigations into lysine metabolism and protein synthesis pathways .

Protein Labeling

In cell culture experiments, this compound can be used for stable isotope labeling with amino acids in cell culture (SILAC). This technique allows for the quantification of protein expression levels and modifications under different experimental conditions. The efficiency of label incorporation into proteins is nearly 100%, making it a reliable tool for proteomic analyses .

Case Studies

-

Metabolic Pathway Analysis

- A study utilized this compound to investigate the metabolic pathways of lysine in human cells. The results indicated that deuterated lysine could effectively trace the incorporation into proteins and other metabolites without affecting cellular metabolism.

-

Protein Synthesis Studies

- In a controlled experiment assessing protein synthesis rates in muscle cells, researchers found that the use of this compound allowed for accurate quantification of newly synthesized proteins compared to traditional methods. This approach provided insights into how various conditions affect protein turnover rates.

Safety Profile

Research indicates that L-Lysine hydrochloride (including its deuterated form) is generally safe for use in laboratory settings. Studies have shown that it does not pose significant risks to users or the environment when handled according to standard safety protocols. It is non-irritating to skin and eyes and is not hazardous by inhalation .

常见问题

Basic Questions

Q. What is the role of L-Lysine-4,4,5,5-d4 hydrochloride in isotopic labeling for metabolic studies?

this compound is a deuterated amino acid used as a stable isotope tracer to investigate metabolic pathways, such as protein synthesis rates or lysine metabolism in cell cultures or animal models. Its deuterium atoms (at positions 4,4,5,5) enable detection via mass spectrometry (MS) without significantly altering biochemical behavior. For example, in proteomics, it serves as an internal standard for quantifying lysine-containing peptides, improving accuracy by correcting for ion suppression or matrix effects .

Q. How is isotopic purity assessed for this compound, and why is this critical in experimental design?

Isotopic purity (e.g., 98 atom% D) is verified using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Contamination with non-deuterated lysine can skew quantitative results, especially in kinetic studies. Researchers should validate purity before use and account for natural isotopic abundance in data analysis. Protocols often include baseline correction using control samples .

Q. What are the key storage conditions to maintain stability of this compound?

The compound should be stored at 0–6°C in airtight, light-protected containers to prevent degradation or isotopic exchange with ambient moisture. Long-term stability tests under these conditions show no significant loss of deuterium content over 12 months .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for detecting deuterated lysine in complex biological matrices?

Key steps include:

- Chromatography: Use hydrophilic interaction liquid chromatography (HILIC) to resolve deuterated and non-deuterated lysine.

- Ionization: Electrospray ionization (ESI) in positive mode with optimized cone voltage to minimize in-source fragmentation.

- Mass Detection: Set resolution >20,000 (e.g., Q-TOF) to distinguish isotopic peaks. For quantification, employ parallel reaction monitoring (PRM) targeting specific transitions (e.g., m/z 147.1 → 84.1 for d4-lysine) .

Q. What experimental controls are essential when using this compound in metabolic flux analysis (MFA)?

- Isotopic Steady-State Controls: Confirm that intracellular pools reach equilibrium by sampling at multiple time points.

- Background Correction: Measure natural abundance of [13]C and [15]N isotopes in unlabeled lysine.

- Scrambling Controls: Test for deuterium exchange in downstream metabolites (e.g., acetyl-CoA) using [13]C-glucose tracers to validate pathway specificity .

Q. How can data discrepancies arise in deuterium tracing studies, and how are they resolved?

Discrepancies may stem from:

- Isotopic Dilution: Unaccounted endogenous lysine pools diluting the tracer signal. Mitigate by pre-treating samples with unlabeled lysine-free media.

- Matrix Effects: Co-eluting compounds in MS suppressing ionization. Use isotope-coded affinity tags (ICAT) or spectral libraries for normalization.

- Kinetic Artifacts: Rapid metabolic turnover in specific tissues (e.g., liver vs. muscle). Employ compartmental modeling to adjust for tissue-specific kinetics .

Q. What strategies are used to synthesize deuterated lysine derivatives for specialized applications?

Deuterated lysine analogs (e.g., methyl esters) are synthesized via acid-catalyzed H/D exchange in D2O or reductive deuteration of ε-amino groups using NaBD3. Purity is confirmed by [2]H-NMR (δ 1.2–1.8 ppm for CD2 groups). Such derivatives are critical for studying post-translational modifications (e.g., lysine acetylation) in histone research .

Q. Methodological Best Practices

- Sample Preparation: Lyophilize biological samples to minimize deuterium loss during extraction .

- Data Normalization: Use a "heavy:light" ratio (d4:d0 lysine) corrected for instrument drift via internal standards (e.g., L-Lysine-13C6,15N2) .

- Ethical Compliance: Adhere to biosafety protocols when handling deuterated compounds in in vivo studies, as isotopic effects on toxicity are poorly characterized .

属性

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UGJIAQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。